4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate
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Overview
Description
4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the phenylethyl group and the nitrobenzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl and nitrobenzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and nitrobenzoate esters. Examples are:
- 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE
- 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZOATE
Uniqueness
What sets 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H18N2O5S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[4-[(Z)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C25H18N2O5S2/c28-23-22(34-25(33)26(23)14-13-17-5-2-1-3-6-17)15-18-9-11-21(12-10-18)32-24(29)19-7-4-8-20(16-19)27(30)31/h1-12,15-16H,13-14H2/b22-15- |
InChI Key |
SVKFEGJEFOJCBQ-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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